Einecs 289-361-5

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists substances marketed in the European Community between 1971 and 1981 . EINECS 289-361-5 is one such entry, categorized as an existing commercial chemical. For example, similar EINECS-listed substances include boronic acid derivatives (e.g., CAS 1046861-20-4) and indole-carboxaldehydes (e.g., CAS 10601-19-1), which are often intermediates in pharmaceutical or agrochemical synthesis .

Based on structural analogs in the evidence, this compound may share characteristics such as moderate molecular weight (e.g., 180–250 g/mol), polar functional groups (e.g., hydroxyl or carboxyl), and applications in catalysis or organic synthesis. However, without direct data, its properties must be inferred from comparable compounds.

Properties

CAS No. |

87980-32-3 |

|---|---|

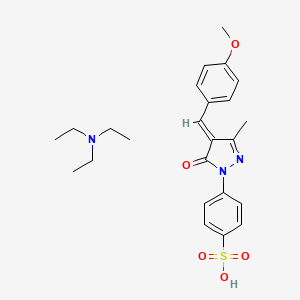

Molecular Formula |

C24H31N3O5S |

Molecular Weight |

473.6 g/mol |

IUPAC Name |

N,N-diethylethanamine;4-[(4E)-4-[(4-methoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid |

InChI |

InChI=1S/C18H16N2O5S.C6H15N/c1-12-17(11-13-3-7-15(25-2)8-4-13)18(21)20(19-12)14-5-9-16(10-6-14)26(22,23)24;1-4-7(5-2)6-3/h3-11H,1-2H3,(H,22,23,24);4-6H2,1-3H3/b17-11+; |

InChI Key |

APPDAJQIVQJKRF-SJDTYFKWSA-N |

Isomeric SMILES |

CCN(CC)CC.CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)OC)C3=CC=C(C=C3)S(=O)(=O)O |

Canonical SMILES |

CCN(CC)CC.CC1=NN(C(=O)C1=CC2=CC=C(C=C2)OC)C3=CC=C(C=C3)S(=O)(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 289-361-5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example:

Oxidation: The compound may react with oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized products.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.

The major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

Einecs 289-361-5 has a wide range of scientific research applications across various fields:

Chemistry: It is used as a reagent or intermediate in the synthesis of other chemical compounds.

Biology: The compound may be used in biochemical assays or as a tool to study specific biological pathways.

Industry: The compound may be used in the production of materials, coatings, or other industrial products.

Mechanism of Action

The mechanism of action of Einecs 289-361-5 involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the compound’s structure and the context in which it is used. For example, in a biological setting, the compound may bind to specific enzymes or receptors, modulating their activity and leading to a physiological response.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Read-Across Predictions : Machine learning models (e.g., RASAR) enable toxicity predictions for this compound using data from structurally similar compounds. For instance, analogs with ≥70% Tanimoto similarity can predict acute toxicity (e.g., LC₅₀) within 1–2 log units of experimental values .

- Limitations : The absence of explicit data for this compound necessitates reliance on read-across and computational models, which may overlook unique stereochemical or metabolic properties.

Q & A

Basic Research Questions

Q. How should researchers design experiments to synthesize and characterize Einecs 289-361-5 with reproducibility in mind?

- Methodological Answer : Experimental design must include detailed protocols for synthesis, purification, and characterization (e.g., NMR, HPLC, mass spectrometry). Follow guidelines for documenting reagent sources, equipment specifications, and procedural modifications. For reproducibility, ensure all steps are described with sufficient granularity, and cite established protocols for known methods. Novel methods require validation via control experiments and peer verification .

- Data Presentation : Include raw data (e.g., spectral peaks, retention times) in supplementary materials. Tabulate key parameters (e.g., yield, purity) in the main text, adhering to journal formatting standards .

Q. What strategies are effective for conducting a literature review on this compound to identify knowledge gaps?

- Methodological Answer : Use systematic review frameworks, prioritizing peer-reviewed journals and authoritative databases (avoiding unreliable sources like ). Employ keyword variations (e.g., CAS number, IUPAC name) and Boolean operators. Annotate conflicting findings (e.g., discrepancies in physicochemical properties) to formulate hypotheses .

- Hypothesis Testing : Develop testable hypotheses addressing gaps, such as "Variations in solvent polarity during synthesis alter crystalline morphology of this compound" .

Q. How can researchers ensure methodological rigor in collecting primary data for this compound?

- Methodological Answer : Standardize data collection instruments (e.g., calibrated spectrometers, validated assays) and document environmental conditions (temperature, humidity). Use triplicate measurements to assess precision. For qualitative data (e.g., reaction kinetics), employ time-stamped observations and blinded analysis to minimize bias .

Advanced Research Questions

Q. How should researchers analyze contradictory data from different characterization techniques (e.g., conflicting solubility values)?

- Methodological Answer : Apply error propagation analysis to identify measurement uncertainties. Use statistical tests (e.g., ANOVA, t-tests) to determine if discrepancies are significant. Cross-validate results with orthogonal methods (e.g., XRD for crystallinity vs. DSC for thermal stability). Discuss limitations of each technique in the context of sample preparation or instrument sensitivity .

- Case Study : If HPLC and gravimetric analysis yield divergent purity values, compare detection limits and sample homogeneity .

Q. What advanced statistical methods are suitable for assessing the reliability of data on this compound’s bioactivity?

- Methodological Answer : For dose-response studies, use nonlinear regression (e.g., Hill equation) or Bayesian modeling to quantify uncertainty. Apply principal component analysis (PCA) to multivariate datasets (e.g., structure-activity relationships). Report confidence intervals and p-values with adjustments for multiple comparisons .

- Data Interpretation : Address outliers via Grubbs’ test or robust statistical models. Clearly distinguish between statistical significance and practical relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.